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  • Product: 11,17-Dithiaheptacosane
  • CAS: 73987-20-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopy Guide for 11,17-Dithiaheptacosane: Structural Elucidation and Shift Assignments

Executive Summary 11,17-Dithiaheptacosane ( C25​H52​S2​ ) is a highly symmetric, long-chain linear dithioether. Molecules of this class are increasingly critical in modern drug development, frequently serving as hydropho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11,17-Dithiaheptacosane ( C25​H52​S2​ ) is a highly symmetric, long-chain linear dithioether. Molecules of this class are increasingly critical in modern drug development, frequently serving as hydrophobic anchors in the synthesis of novel lipid nanoparticles (LNPs) for mRNA delivery. Accurate structural characterization of these aliphatic chains is paramount, as impurities or structural isomers can drastically alter the phase-transition temperatures and delivery efficacy of the resulting lipid formulations.

This whitepaper provides an in-depth, expert-level guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 11,17-Dithiaheptacosane. By analyzing the structural symmetry, detailing self-validating acquisition protocols, and mapping the mechanistic causality behind thioether chemical shifts, this document serves as a definitive reference for analytical chemists and drug development professionals.

Structural Symmetry & Spin System Logic

The core to understanding the NMR spectra of 11,17-Dithiaheptacosane lies in its inherent C2v​ point group symmetry. The 27-atom backbone consists of two terminal decyl groups attached to a central pentamethylene bridge via two thioether linkages: CH3-(CH2)9 - S - (CH2)5 - S - (CH2)9-CH3

Causality in Spectral Simplification: Because the molecule possesses a mirror plane passing directly through the central carbon (C14), the 25 carbon atoms do not produce 25 distinct signals. Instead, the symmetry degenerates the system into exactly 13 unique magnetic environments for 13C NMR. Similarly, the 52 protons are reduced to a highly overlapping set of spin systems in the 1H NMR spectrum. Recognizing this symmetry is the first self-validating step in structural elucidation: if more than 13 major carbon signals appear, the sample is either asymmetric (an isomer) or contaminated[1].

Self-Validating NMR Acquisition Protocols

To ensure absolute trustworthiness in the spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology guarantees high-fidelity data collection, minimizing artifacts that could be mistaken for structural anomalies.

Step 1: Precision Sample Preparation

  • Action: Dissolve 20.0 mg of high-purity 11,17-Dithiaheptacosane in 600 µL of Chloroform-d ( CDCl3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality: TMS provides a definitive 0.00 ppm internal reference, which is critical for distinguishing the subtle shift differences (often <0.5 ppm) between the bulk aliphatic CH2​ groups[2].

Step 2: Micro-Filtration

  • Action: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering prevents the artificial broadening of spectral lines, ensuring sharp multiplet resolution.

Step 3: Tuning, Matching, and Shimming (The Validation Checkpoint)

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automatic tuning and matching (ATM), followed by 3D gradient shimming.

  • Self-Validation: Before initiating the long 13C acquisition, measure the full width at half maximum (FWHM) of the residual CHCl3​ solvent peak (7.26 ppm). Do not proceed unless FWHM < 0.8 Hz. A broader peak indicates poor field homogeneity, which will blur the critical α

    • and β -carbon signals.

Step 4: 1H and 13C Acquisition

  • 1H NMR: Execute a standard 1D sequence (zg30). Spectral width: 12 ppm; Relaxation delay ( D1​ ): 1.5 s; Scans: 16.

  • 13C NMR: Execute a proton-decoupled sequence (zgpg30). Spectral width: 250 ppm; D1​ : 2.0 s; Scans: 1024.

  • Causality: A 2.0 second D1​ is utilized to ensure complete relaxation of the carbon nuclei. Because all carbons in this molecule are protonated, this delay allows for near-quantitative integration of the carbon signals if Nuclear Overhauser Effect (NOE) suppression is applied[3].

Mechanistic Causality of Thioether Shifts

A common pitfall in spectral interpretation is treating thioethers like standard ethers. In ethers, the highly electronegative oxygen atom (EN = 3.44) induces a massive deshielding effect via strong inductive withdrawal (typically +40 ppm for α -carbons).

However, the thioether sulfur atom has an electronegativity (EN = 2.58) nearly identical to carbon (EN = 2.55). The observed +18 ppm downfield shift for the α -carbons (C10, C12, C16, C18) is not driven by inductive electronegativity. Instead, it is caused by the high polarizability of the large sulfur valence shell and the magnetic anisotropy of the C-S bonds[1][3].

ShiftLogic S Thioether Linkage (-S-) Polarizable, Anisotropic Alpha Alpha Carbons (C10, C12, C16, C18) Deshielded (+18 ppm 13C, +1.2 ppm 1H) S->Alpha Magnetic anisotropy Beta Beta Carbons (C9, C13, C15, C19) Mildly Deshielded (+7 ppm 13C) S->Beta Attenuated polarization Gamma Gamma Carbons (C8, C14, C20) Steric Gamma Effect (-3 ppm 13C) S->Gamma Steric compression Bulk Bulk Alkane Chain (C1-C7, C21-C27) Unaffected (~29 ppm 13C, ~1.25 ppm 1H) S->Bulk Negligible effect (>3 bonds)

Logical relationship of thioether substituent effects on the alkane backbone.

Quantitative NMR Data & Shift Assignments

The following tables summarize the predicted empirical shift data for 11,17-Dithiaheptacosane in CDCl3​ , grounded in established spectroscopic increment rules for aliphatic thioethers[1][3].

Table 1: 1H NMR Spectroscopy Data (400 MHz, CDCl3​ )
Position (Proton)Chemical Shift ( δ , ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic / Causality
H1, H27 0.88Triplet (t)6H~6.8Terminal methyl groups, unaffected by sulfur.
H2-H8, H20-H26 1.25 - 1.35Multiplet (m)28H-Bulk aliphatic chain; heavily overlapped spin systems.
H14 ~1.45Multiplet (m)2H-Central methylene; shielded by γ -steric effects from both sulfurs.
H9, H13, H15, H19 1.55 - 1.65Multiplet (m)8H- β -protons to sulfur; mild anisotropic deshielding.
H10, H18 2.50Triplet (t)4H~7.4 α -protons (decyl side); strongly deshielded by C-S anisotropy.
H12, H16 2.52Triplet (t)4H~7.4 α -protons (pentyl side); nearly identical environment to H10/H18.
Table 2: 13C NMR Spectroscopy Data (100 MHz, CDCl3​ )
Position (Carbon)Chemical Shift ( δ , ppm)Substituent Effect Logic
C1, C27 14.1Standard terminal alkane methyl.
C2, C26 22.7Standard ω -1 carbon.
C14 28.5Central carbon; experiences dual γ -steric compression (-3 ppm x 2).
C8, C20 29.0 γ -carbon to sulfur; slight upfield shift due to steric compression.
C4-C7, C21-C24 29.3 - 29.6Bulk aliphatic chain carbons.
C9, C13, C15, C19 29.6 - 29.7 β -carbons to sulfur; +7 ppm inductive/polarization shift from base alkane.
C12, C16 31.7 α -carbons (pentyl side); +18 ppm shift due to sulfur anisotropy.
C3, C25 31.9Standard ω -2 carbon.
C10, C18 32.1 α -carbons (decyl side); +18 ppm shift due to sulfur anisotropy.

2D NMR Correlative Workflows

To definitively assign the highly overlapped α and β signals (e.g., distinguishing C10 from C12), 1D NMR is insufficient. A robust 2D NMR workflow is required to map the connectivity across the thioether bridge.

NMRElucidation A Sample Preparation (11,17-Dithiaheptacosane in CDCl3) B 1D 1H NMR (400 MHz) Identify integration & multiplicity A->B C 1D 13C NMR (100 MHz) Identify carbon backbone symmetry A->C D 2D COSY Map adjacent spin systems B->D E 2D HSQC Correlate 1H to directly attached 13C B->E C->E F 2D HMBC Long-range 1H-13C connectivity C->F G Final Structural Verification Assign all 25 Carbons & 52 Protons D->G E->G F->G

Workflow for the comprehensive NMR elucidation of 11,17-Dithiaheptacosane.

Workflow Execution:

  • COSY (Correlation Spectroscopy): Use COSY to trace the scalar coupling from the central C14 protons (~1.45 ppm) outward to the C13/C15 protons (~1.65 ppm), and finally to the C12/C16 α -protons (2.52 ppm). This isolates the pentamethylene bridge spin system from the decyl chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the assigned α -protons directly to their attached carbons, allowing you to definitively distinguish C12/C16 (31.7 ppm) from C10/C18 (32.1 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Verify the thioether linkage by observing the 3JCH​ long-range coupling across the sulfur atom (e.g., H10 correlating to C12, and H12 correlating to C10). Since sulfur does not block scalar coupling, this cross-peak serves as the ultimate validation of the unbroken 27-atom backbone.

Conclusion

The structural elucidation of 11,17-Dithiaheptacosane relies heavily on understanding the interplay between molecular symmetry and the unique anisotropic effects of the thioether linkage. By employing self-validating sample preparation techniques and leveraging multidimensional NMR workflows, researchers can confidently assign the 13 unique carbon environments of this molecule, ensuring the high purity required for advanced lipid nanoparticle formulations and materials science applications.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

Sources

Exploratory

Comprehensive Analytical Guide to 11,17-Dithiaheptacosane: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows

Executive Summary In the rapidly evolving fields of lipid-based drug delivery and synthetic materials, aliphatic thioethers play a critical role as hydrophobic anchors and stimuli-responsive elements. 11,17-Dithiaheptaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of lipid-based drug delivery and synthetic materials, aliphatic thioethers play a critical role as hydrophobic anchors and stimuli-responsive elements. 11,17-Dithiaheptacosane is a highly lipophilic, sulfur-containing alkane derivative. For analytical scientists and drug development professionals, accurately characterizing this molecule via High-Resolution Mass Spectrometry (HRMS) is paramount. This whitepaper provides an authoritative, in-depth technical guide on the exact mass, molecular weight, and self-validating analytical protocols required to confidently identify and monitor 11,17-Dithiaheptacosane in complex matrices.

Chemical Identity and Structural Elucidation

11,17-Dithiaheptacosane consists of a linear 27-atom backbone where the 11th and 17th positions are occupied by sulfur atoms, replacing the standard methylene groups of a pure alkane[1]. This structural modification fundamentally alters both the physicochemical properties and the isotopic signature of the molecule.

The systematic IUPAC nomenclature for this compound is 1-{[5-(decylsulfanyl)pentyl]sulfanyl}decane [2], which accurately describes the central pentyl chain flanked by two decyl chains via thioether linkages.

When establishing analytical parameters, it is critical to distinguish between the average molecular weight (used for stoichiometric formulation) and the monoisotopic exact mass (used for HRMS target acquisition). The divergence between these two values arises from the natural isotopic distribution of carbon ( 13C ) and sulfur ( 34S ).

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C 25​ H 52​ S 2​ [1]
Monoisotopic Exact Mass 416.35104 Da[1],[3]
Average Molecular Weight 416.8 g/mol [4],[5]
CAS Registry Number 73987-20-9[6],[7]
InChIKey USHHVGUVPUFDKA-UHFFFAOYSA-N[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

To definitively confirm the exact mass of 11,17-Dithiaheptacosane (416.35104 Da)[1], standard LC-MS methods must be adapted to account for the molecule's extreme hydrophobicity and lack of basic protonation sites. The following step-by-step methodology is designed as a self-validating system , ensuring that experimental artifacts do not result in false-positive identifications.

Step 1: Sample Preparation
  • Protocol: Dissolve 1.0 mg of the standard in 1 mL of a 1:1 (v/v) Dichloromethane (DCM) / Methanol mixture.

  • Causality: The C 25​ aliphatic backbone renders the molecule highly lipophilic. Standard electrospray solvents (e.g., pure Acetonitrile or Methanol) will result in poor solubility, analyte precipitation, and signal loss. DCM is required to disrupt the strong intermolecular van der Waals forces of the alkyl chains, while Methanol ensures compatibility with the reverse-phase LC mobile phase.

Step 2: Ionization Strategy
  • Protocol: Introduce the sample into the mass spectrometer using Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Causality: Thioethers lack strongly basic sites (such as primary or secondary amines) that readily accept protons in solution. Consequently, Electrospray Ionization (ESI) often fails to efficiently ionize pure aliphatic thioethers. APCI, which relies on gas-phase ion-molecule reactions, can forcefully protonate the sulfur lone pairs, generating a robust [M+H]+ precursor ion at m/z 417.3583.

Step 3: Data Acquisition and Isotopic Self-Validation
  • Protocol: Acquire data using an Orbitrap or Time-of-Flight (TOF) analyzer at a minimum mass resolution of 60,000 (at m/z 200).

  • Trustworthiness & Validation: A single exact mass measurement is prone to isobaric interference in complex lipid matrices. To create a self-validating system, the isotopic pattern must be interrogated. The presence of two sulfur atoms dictates a highly specific M+2 isotopic signature due to the natural abundance of 34S (~4.25%). The theoretical M+2 peak for C 25​ H 52​ S 2​ will be significantly elevated compared to a pure hydrocarbon of similar mass. If the experimental M+2 intensity deviates from the theoretical isotopic model, the protocol automatically flags the sample for potential contamination.

MS_Workflow A Sample Preparation (Dissolution in DCM/MeOH) B Ionization (APCI) Generation of [M+H]+ Ion A->B C High-Resolution Mass Analyzer (Orbitrap / TOF) B->C D Data Acquisition (Target Mass: 416.3510 Da) C->D E Isotopic Pattern Analysis (Validation of 34S contribution) D->E

Workflow for HRMS validation of 11,17-Dithiaheptacosane exact mass.

Significance in Drug Development: Oxidative Monitoring

In modern drug development, specifically in the formulation of next-generation Lipid Nanoparticles (LNPs), thioethers like 11,17-Dithiaheptacosane[8] serve as reactive hydrophobic anchors. They are frequently utilized in stimuli-responsive systems designed to undergo structural changes in the presence of Reactive Oxygen Species (ROS) within the target cellular environment (e.g., tumor microenvironments or inflamed tissues).

Monitoring the oxidation state of the sulfur atoms is critical for assessing formulation stability and in vivo release kinetics. The exact mass shifts provide a direct, quantifiable readout of the degradation state:

  • Primary Oxidation (Monosulfoxide): The addition of one oxygen atom (+15.9949 Da) shifts the exact mass from 416.3510 Da to 432.3459 Da .

  • Secondary Oxidation (Disulfoxide / Sulfone): The addition of a second oxygen atom (+31.9898 Da relative to the parent) shifts the exact mass to 448.3408 Da .

By tracking these highly specific exact mass transitions via HRMS, formulation scientists can validate the ROS-responsiveness of the LNP and ensure the structural integrity of the active pharmaceutical ingredient (API) payload during storage.

Degradation_Pathway S 11,17-Dithiaheptacosane Exact Mass: 416.3510 Da SO1 Monosulfoxide Exact Mass: 432.3459 Da S->SO1 +[O] (+15.9949 Da) SO2 Disulfoxide / Sulfone Exact Mass: 448.3408 Da SO1->SO2 +[O] (+15.9949 Da)

Oxidative degradation pathway of 11,17-Dithiaheptacosane and associated exact mass shifts.

References

  • PubChemLite - compound_molecular_formula:C25H52S2.Université du Luxembourg.
  • 1,2-bis(Methylthio)tricosane - Chemical Shifts.SpectraBase.
  • Virginia Open Data Portal - Chemical compound data.Virginia.gov.
  • 73987-20-9_11,17-Dithiaheptacosane.ChemSrc.
  • 73987-20-9 1-{[5-(decylsulfanyl)pentyl]sulfanyl}decane.ChemNet.
  • 11,17-Dithiaheptacosane — Chemical Substance Information.NextSDS.

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Method Development and Fragmentation Profiling for 11,17-Dithiaheptacosane

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Profiling, and Materials Science Introduction 11,17-Dithiaheptacosane (CAS: 73987-20-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Profiling, and Materials Science

Introduction

11,17-Dithiaheptacosane (CAS: 73987-20-9) is a symmetric, long-chain aliphatic dithioether. Structurally, it consists of a 27-atom backbone where sulfur atoms occupy the 11th and 17th positions, creating a central pentamethylene spacer flanked by two decyl chains. Compounds of this class are of significant interest in the development of self-assembled monolayers (SAMs), specialized boundary lubricants, and as synthetic intermediates in complex lipid chemistry [1].

Analyzing high-boiling thioethers via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. The presence of sulfur lone pairs can lead to active-site adsorption in the GC inlet or column, while the high molecular weight (416.8 Da) increases the risk of inlet discrimination and thermal degradation. This application note establishes a self-validating, highly robust protocol to ensure accurate quantification and structural confirmation of 11,17-dithiaheptacosane.

Physicochemical Properties

Understanding the analyte's fundamental properties is the cornerstone of rational method development. The high estimated boiling point dictates the need for high-temperature chromatographic techniques.

Table 1: Physicochemical Properties of 11,17-Dithiaheptacosane

PropertyValue / Description
CAS Number 73987-20-9
Chemical Formula C25H52S2
Molecular Weight 416.81 g/mol
Exact Mass 416.3507 Da
Structural Formula CH3(CH2)9–S–(CH2)5–S–(CH2)9CH3
Estimated Boiling Point > 450 °C
Solubility Hexane, Dichloromethane (DCM), Chloroform

Experimental Methodology

Sample Preparation Protocol
  • Solvent Selection : Dissolve the standard or extracted sample in GC-grade Hexane. Dichloromethane (DCM) may be substituted if matrix solubility requires a slightly more polar halogenated solvent.

  • Standard Curve Generation : Prepare a working calibration curve ranging from 1 to 50 µg/mL using serial dilution.

  • Internal Standard (ISTD) Addition : Spike all calibration standards and unknown samples with Tetracosane-d50 at a final concentration of 10 µg/mL. The structural and thermal similarity of this deuterated alkane to the analyte ensures accurate correction for injection volume variances and matrix effects.

  • Vialing : Transfer 1.5 mL of the prepared solutions into 2 mL amber glass GC vials equipped with deactivated PTFE-lined septa to prevent contamination.

GC-MS Parameters

The following parameters are optimized to prevent peak tailing, minimize thermal breakdown, and ensure the efficient elution of the C27-equivalent chain.

Table 2: Gas Chromatography (GC) Parameters

ParameterSettingRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase minimizes sulfur adsorption; provides high thermal stability.
Carrier Gas Helium (99.999%), 1.2 mL/minConstant flow mode maintains resolution at high oven temperatures.
Injection Mode Splitless (Purge at 1.0 min)Maximizes sensitivity for trace-level detection.
Inlet Temperature 300 °CPrevents inlet discrimination of the high-boiling analyte.
Oven Program 100 °C (1 min) → 15 °C/min to 320 °C (10 min)Rapid ramp to elute the C25H52S2 chain efficiently; 320 °C ensures column bake-out.
Injection Volume 1.0 µLStandard volume to prevent column phase overloading.

Table 3: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Transfer Line Temp. 300 °C
Ion Source Temp. 250 °C
Quadrupole Temp. 150 °C
Scan Range m/z 50 to 500
Solvent Delay 4.0 minutes

Mechanistic Insights: Chromatography & Fragmentation

Expertise & Experience: Chromatographic Rationale

The selection of a 300 °C inlet temperature is a critical parameter [2]. Aliphatic chains exceeding 20 carbons are highly susceptible to "inlet discrimination"—a phenomenon where lower-boiling components vaporize and enter the column more efficiently than high-boiling ones, skewing quantitative results. Furthermore, the use of a deactivated DB-5MS (or equivalent 5% diphenyl / 95% dimethyl polysiloxane) column is non-negotiable. Active silanol groups present in standard or degraded columns will interact via hydrogen bonding with the lone pairs on the sulfur atoms, causing severe chromatographic peak tailing and loss of signal.

Mass Spectrometric Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), 11,17-dithiaheptacosane exhibits a predictable but complex fragmentation pattern characteristic of long-chain aliphatic thioethers [3].

  • Molecular Ion ( M+∙ ) : The molecular ion at m/z 416 is typically of low abundance due to the rapid, energetically favorable cleavage of the long aliphatic chains.

  • C-S Bond Cleavage : The most favored primary fragmentation is the homolytic cleavage of the carbon-sulfur bond. The loss of a decyl radical (•C10H21, 141 Da) yields a highly prominent fragment at m/z 275 ([C10H21–S–C5H10–S]⁺).

  • α -Cleavage : Cleavage of the C-C bond adjacent to the sulfur atom results in the loss of a •C9H19 radical (127 Da), producing a diagnostic ion at m/z 289.

  • Cyclic Sulfonium Ion Formation : A structural hallmark of thioethers possessing a pentamethylene spacer is the formation of a stable 6-membered cyclic sulfonium ion. Secondary fragmentation of the m/z 275 ion involves the nucleophilic attack of the sulfur lone pair on the aliphatic chain, expelling the remaining decyl group and forming a stable tetrahydro-2H-thiopyran-1-ium-like structure at m/z 103.

Visualizations

GCMS_Workflow N1 Sample Prep (Hexane + ISTD) N2 GC Injection (Splitless, 300°C) N1->N2 N3 Capillary Separation (DB-5MS, 30m) N2->N3 N4 EI Ionization (70 eV, 250°C) N3->N4 N5 Mass Analysis (Quadrupole) N4->N5

Fig 1: Step-by-step GC-MS analytical workflow for 11,17-Dithiaheptacosane.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 416 CS C-S Bond Cleavage Loss of •C10H21 M->CS -141 Da Alpha Alpha-Cleavage Loss of •C9H19 M->Alpha -127 Da F275 Fragment Ion [C15H31S2]+ m/z 275 CS->F275 F289 Fragment Ion [C16H33S2]+ m/z 289 Alpha->F289 Cyclic Cyclic Sulfonium Ion m/z 103 F275->Cyclic Intramolecular Rearrangement

Fig 2: Proposed 70 eV EI-MS fragmentation pathway for 11,17-Dithiaheptacosane.

Quality Control & System Suitability

To ensure the trustworthiness and reproducibility of the generated data, the following system suitability criteria must be met prior to batch analysis:

  • Peak Symmetry : The tailing factor for the 11,17-dithiaheptacosane peak must be ≤1.5 . Excessive tailing indicates the presence of active sites in the glass liner or column degradation, requiring immediate inlet maintenance.

  • Signal-to-Noise (S/N) : The S/N ratio for the m/z 275 quantifier ion at the lower limit of quantification (LLOQ, 1 µg/mL) must be ≥10 .

  • Carryover Assessment : A pure hexane blank injected immediately after the highest calibration standard (50 µg/mL) must show an analyte peak area of <1% compared to the LLOQ.

References

  • NextSDS Chemical Substance Database. "11,17-Dithiaheptacosane — Chemical Substance Information". Source: NextSDS. URL: [Link][1]

  • NIST Chemistry WebBook, SRD 69. "Heptacosane - Gas Chromatography and Mass Spectrometry". Source: National Institute of Standards and Technology (NIST). URL:[Link][2]

  • ResearchGate. "Isomerization and fragmentation of aliphatic thioether radical cations in the gas phase". Source: ResearchGate / Perkin Trans 2. URL: [Link][3]

Sources

Application

How to dissolve 11,17-Dithiaheptacosane in organic solvents

Application Note: Solubilization Protocols for 11,17-Dithiaheptacosane in Organic Solvents Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Protocols for 11,17-Dithiaheptacosane in Organic Solvents

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

11,17-Dithiaheptacosane is a synthetic long-chain dialkyl sulfide (thioether) characterized by a 27-atom backbone with sulfur heteroatoms positioned at C11 and C17[1]. Due to its extensive aliphatic domains, the molecule exhibits profound hydrophobicity and typically presents as a waxy or crystalline solid at room temperature. Successfully dissolving this compound requires a precise understanding of its intermolecular forces, specifically the dominant London dispersion forces between the alkyl chains and the weak polarizability of the sterically shielded thioether linkages[2].

Table 1: Physicochemical Properties of 11,17-Dithiaheptacosane

PropertyValue / Description
Chemical Name 11,17-Dithiaheptacosane
CAS Number 73987-20-9[1]
Molecular Formula C₂₅H₅₂S₂
Molecular Weight ~416.8 g/mol
Structural Class Long-chain dialkyl sulfide / Thioether
Solubility Profile Highly lipophilic; insoluble in polar protic solvents[3]

Mechanistic Causality of Solvation

As a Senior Application Scientist, it is critical to look beyond empirical trial-and-error and understand the thermodynamics of solvation.

Why does 11,17-Dithiaheptacosane resist dissolution in standard polar solvents? The molecule's architecture is overwhelmingly dominated by methylene (-CH₂-) and methyl (-CH₃) groups. In the solid state, these aliphatic chains pack tightly, stabilized by extensive van der Waals (London dispersion) forces. While the thioether (-S-) groups are weakly polar and capable of acting as weak hydrogen-bond acceptors, they are deeply embedded and sterically hindered by the flanking decyl chains.

Attempting to dissolve this compound in polar protic solvents (e.g., water, methanol) results in an insurmountable entropic penalty; the solvent cannot break its own strong hydrogen-bonded network to accommodate the non-polar chains. Therefore, dissolution requires non-polar or slightly polar aprotic solvents (such as chloroform, THF, or toluene)[4]. These solvents possess Hildebrand solubility parameters (16–19 MPa^½) that closely match those of long-chain alkanes, allowing solvent molecules to effectively intercalate between the alkyl chains, disrupt the crystal lattice, and form a stable solvation shell around the dialkyl sulfide[5].

Solvent Selection Matrix

To optimize your experimental design, consult the following solvent compatibility matrix, which correlates macroscopic solubility with fundamental thermodynamic parameters.

Table 2: Solvent Compatibility Matrix for Long-Chain Thioethers

SolventPolarity IndexHildebrand Parameter (MPa^½)Expected SolubilityMechanistic Rationale
Chloroform (CHCl₃) 4.119.0Excellent High polarizability matches sulfur; effectively disrupts alkyl van der Waals forces[4].
Tetrahydrofuran (THF) 4.019.4Very Good Ethereal oxygen coordinates weakly; excellent for solvating lipophilic chains[4].
Toluene 2.418.2Very Good Aromatic ring provides favorable dispersion interactions with the alkyl backbone.
Hexane 0.114.9Good Non-polar nature matches the alkyl chain, but lacks polarizability for the thioether core. May require heat.
Methanol 5.129.6Insoluble High hydrogen-bonding network; cannot solvate the hydrophobic chains.
Water 10.047.8Insoluble Extreme polarity mismatch; hydrophobic effect drives immediate precipitation[3].

Step-by-Step Solubilization Protocol

Prerequisites: Conduct all procedures within a certified chemical fume hood. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Step 1: Gravimetric Preparation Accurately weigh the desired amount of 11,17-Dithiaheptacosane using an analytical balance. Transfer the waxy solid into a clean, dry, borosilicate glass vial (amber glass is recommended if the downstream application is light-sensitive).

  • Step 2: Primary Solvent Addition Add the selected organic solvent (e.g., Chloroform or THF) to achieve the target concentration (typically 1–10 mg/mL for standard stock solutions). Cap the vial securely with a PTFE-lined cap to prevent solvent evaporation.

  • Step 3: Mechanical Agitation Vortex the vial at 2,000 RPM for 60 seconds. This mechanical shearing helps break apart macroscopic aggregates, increasing the surface area exposed to the solvent.

  • Step 4: Thermal & Acoustic Disruption (Critical Step) If the solution remains cloudy, place the vial in an ultrasonic bath heated to 40°C – 45°C for 5 to 10 minutes.

    • Causality: The acoustic cavitation from sonication physically disrupts the crystalline packing of the long alkyl chains, while the mild thermal energy overcomes the enthalpy of fusion, driving the thermodynamics toward complete solvation. Do not exceed 50°C to prevent solvent boil-off and potential oxidation of the thioether.

  • Step 5: Equilibration Remove the vial from the bath and allow it to equilibrate to room temperature (20°C – 25°C).

Self-Validation & Quality Control

A rigorous protocol must be a self-validating system. Long-chain dialkyl sulfides can sometimes deceive researchers by forming stable, apolar nanoparticle dispersions rather than true molecular solutions[5].

The Tyndall Effect Test: To verify true molecular dissolution, perform an optical check. Shine a focused laser pointer (e.g., 532 nm green laser) through the vial against a dark background.

  • Pass (True Solution): The laser beam path is invisible within the liquid. The solvent has completely solvated the individual molecules.

  • Fail (Colloidal Suspension): A visible, glowing beam path appears (Tyndall scattering). This indicates that undissolved micro-crystals or aggregates remain. If this occurs, repeat Step 4 or dilute the solution further.

Process Visualization

SolubilizationWorkflow Start 11,17-Dithiaheptacosane (Solid/Waxy State) Solvent Solvent Addition (CHCl3, THF, Toluene) Start->Solvent Agitation Vortexing & Sonication (Disrupt van der Waals forces) Solvent->Agitation Heating Mild Heating (40-50°C) (Overcome lattice energy) Agitation->Heating Validation Optical Validation (Tyndall Effect Check) Heating->Validation Complete Homogeneous Solution (Ready for Use) Validation->Complete

Figure 1: Step-by-step experimental workflow for the solubilization of 11,17-Dithiaheptacosane.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 11,17-Dithiaheptacosane Storage &amp; Oxidation Prevention

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, ensuring the structural integrity of long-chain aliphatic thioethers like 11,17-Dithiaheptacosane is critical for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, ensuring the structural integrity of long-chain aliphatic thioethers like 11,17-Dithiaheptacosane is critical for reproducibility in lipid nanoparticle (LNP) formulation, materials science, and synthetic chemistry.

Because 11,17-Dithiaheptacosane contains two highly nucleophilic sulfur atoms (at positions 11 and 17), it is exceptionally prone to auto-oxidation. This guide provides field-proven, self-validating methodologies to arrest degradation during long-term storage.

The Causality of Thioether Degradation

To prevent degradation, we must first understand the mechanism. The sulfur atoms in 11,17-Dithiaheptacosane possess two lone pairs of electrons. These lone pairs are highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, and even ambient triplet oxygen ( 3O2​ ) when catalyzed by light or trace transition metals .

The oxidation occurs in a stepwise manner:

  • Primary Oxidation: The thioether is oxidized to a sulfoxide (+16 Da per sulfur atom). This is the rate-limiting step.

  • Secondary Oxidation: In the presence of excess oxidants, the sulfoxide is further oxidized to a sulfone (+32 Da per sulfur atom).

Because 11,17-Dithiaheptacosane is a bis-thioether, you can generate a complex mixture of mono-sulfoxides, bis-sulfoxides, and mixed sulfoxide-sulfones. This oxidation drastically alters the molecule's hydrophobicity (LogP) and spatial geometry, which will silently ruin downstream biological assays or structural formulations if left unchecked.

OxidationMechanism Sulfide 11,17-Dithiaheptacosane (Active Bis-Thioether) Sulfoxide Sulfoxide Intermediates (+16 Da to +32 Da) Sulfide->Sulfoxide Primary Oxidation (Rate-limiting step) ROS Reactive Oxygen Species (O2, Peroxides, Photons) ROS->Sulfide Electrophilic Attack on Sulfur Lone Pairs Sulfone Sulfone Degradants (+32 Da to +64 Da) Sulfoxide->Sulfone Secondary Oxidation (Excess ROS)

Figure 1: Stepwise oxidation of 11,17-Dithiaheptacosane triggered by reactive oxygen species.

Troubleshooting & FAQs

Q: Why is my 11,17-Dithiaheptacosane degrading even when stored in a sealed vial at room temperature?

A: Standard ambient storage is insufficient because of two factors: oxygen permeability and photo-oxidation . Standard silicone or rubber septa are highly permeable to atmospheric oxygen over a period of months . Furthermore, ambient laboratory lighting can trigger the generation of superoxide radicals, which rapidly oxidize thioethers . You must use PTFE-lined caps and amber glass to block both oxygen ingress and photon-catalyzed ROS generation.

Q: Can I store this compound in a solvent to make aliquoting easier?

A: We strongly advise against long-term storage in solution, particularly in ethereal solvents (e.g., THF, diethyl ether, or dioxane). These solvents auto-oxidize to form hydroperoxides, which will instantly attack the thioether linkages of 11,17-Dithiaheptacosane. If you must store it in solution, use strictly anhydrous, freeze-pump-thaw degassed non-polar solvents (like hexane or toluene), but neat (dry solid/wax) storage is always superior for shelf lives exceeding 30 days.

Q: How do I analytically verify if my batch has oxidized?

A: Oxidation introduces highly electronegative oxygen atoms, which pull electron density away from the adjacent protons. This is easily quantifiable. Use the table below to cross-reference your analytical data.

Table 1: Quantitative Analytical Markers for Bis-Thioether Oxidation
Chemical StateMass Shift (LC-MS) 1 H-NMR Shift ( α -protons)Polarity / Retention Time (RP-HPLC)
Intact Thioether Base MW (430.8 Da)~2.50 ppm (Multiplet)Highly Hydrophobic (Late Elution)
Mono-Sulfoxide Base MW + 16 Da~2.70 - 2.85 ppmModerate Polarity Increase
Bis-Sulfoxide Base MW + 32 Da~2.70 - 2.85 ppmHigh Polarity Increase
Bis-Sulfone Base MW + 64 Da~3.00 - 3.20 ppmMaximum Polarity (Early Elution)

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, a storage protocol cannot rely on blind trust; it must be a self-validating system . We utilize the "Sentinel Aliquot" methodology. By intentionally degrading a micro-aliquot, you create an internal standard that proves your storage conditions successfully halted oxidation.

Phase 1: Preparation & The Sentinel System
  • Aliquot the Bulk: Melt or dissolve the bulk 11,17-Dithiaheptacosane and distribute it into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen.

  • Create the Sentinels:

    • Positive Control (Degraded): Place 1 mg in a clear glass vial, leave it uncapped in ambient light and room temperature for 7 days.

    • Negative Control (Baseline): Immediately run LC-MS and 1 H-NMR on a 1 mg sample to establish your Day 0 baseline.

Phase 2: Inerting & Hermetic Sealing
  • Argon Displacement: Purge each amber vial with heavy Argon gas for 30 seconds. Causality: Argon (1.78 g/L) is significantly denser than ambient air (1.29 g/L) and Nitrogen (1.25 g/L). Argon effectively pools at the bottom of the vial, creating a protective blanket over the compound that is not easily displaced during the capping process.

  • Hermetic Sealing: Immediately seal the vials using caps with PTFE-lined septa . Causality: PTFE is chemically inert and highly impermeable to gas exchange, unlike standard silicone.

Phase 3: Storage & Validation
  • Deep Freeze: Store the sealed vials at -20°C to -80°C. Thermal reduction exponentially slows the kinetic rate of any residual oxidative reactions.

  • Self-Validation Check: When you retrieve an aliquot months later, run a rapid LC-MS. Compare it against your Day 0 Negative Control and your Degraded Positive Control. If the chromatogram matches the Negative Control (absence of +16/+32 Da peaks), your storage system is definitively validated.

StorageProtocol Prep 1. Preparation Single-Use Amber Vials Purge 2. Inerting Argon Gas Blanket Prep->Purge Seal 3. Sealing PTFE-Lined Caps Purge->Seal Store 4. Storage -20°C to -80°C Seal->Store Validate 5. Validation Compare to Sentinel Store->Validate

Figure 2: Self-validating standard operating procedure for long-term thioether storage.

References

  • Chu, J. W., & Trout, B. L. (2003). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. Journal of Physical Chemistry B.[Link]

  • Biella, S., et al. (2001). A Homogeneous Catalyst for Selective O2 Oxidation at Ambient Temperature. Diversity-Based Discovery and Mechanistic Investigation of Thioether Oxidation by the Au(III)Cl2NO3(thioether)/O2 System. Journal of the American Chemical Society.[Link]

  • Wang, Y., et al. (2017). High-efficiency photo-oxidation of thioethers over C60@PCN-222 under air. Journal of Materials Chemistry A.[Link]

Optimization

Technical Support Center: Resolving 11,17-Dithiaheptacosane Co-Elution in Gas Chromatography

Welcome to the advanced troubleshooting center for gas chromatography (GC) applications. This guide is specifically engineered for researchers and drug development professionals dealing with the complex co-elution issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for gas chromatography (GC) applications. This guide is specifically engineered for researchers and drug development professionals dealing with the complex co-elution issues surrounding 11,17-Dithiaheptacosane .

As a heavy, long-chain thioether ( C25​H52​S2​ ), 11,17-Dithiaheptacosane possesses a high boiling point and extreme lipophilicity. During GC analysis of complex biological or petrochemical matrices, it frequently co-elutes with endogenous long-chain alkanes, sterols, or other lipids. Because it is a late-eluting compound, traditional resolution strategies often fail due to excessive peak broadening. This guide provides a causality-driven, self-validating framework to definitively resolve these overlaps.

Diagnostic & Resolution Workflow

Before adjusting instrumental parameters, you must systematically diagnose the nature of the co-elution. The following logical workflow dictates the hierarchy of interventions, prioritizing non-destructive parameter adjustments before escalating to multidimensional techniques.

Workflow Step1 Detect Co-elution (Peak Asymmetry & MS Shift) Step2 Optimize Capacity Factor (k') (Reduce Temp Ramp to 2-3°C/min) Step1->Step2 First Line Step3 Optimize Selectivity (α) (Switch to DB-5ms or DB-17ms) Step2->Step3 Rs < 1.5 Resolved Baseline Resolution (Rs > 1.5) Step2->Resolved Success Step4 Mathematical Separation (MS Spectral Deconvolution) Step3->Step4 Rs < 1.5 Step3->Resolved Success Step5 Orthogonal Separation (GCxGC-TOFMS) Step4->Step5 Severe Matrix Overlap Step4->Resolved Success Step5->Resolved Success

Diagnostic workflow for resolving 11,17-Dithiaheptacosane co-elution in GC.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My chromatogram shows a single, broad peak at the expected retention time of 11,17-Dithiaheptacosane. How do I definitively confirm co-elution? A1: Visual inspection of peak symmetry (looking for shoulders or tailing) is the first step, but it is not definitive for perfect co-elutions[1]. To confirm, you must utilize Mass Spectral (MS) analysis. Acquire spectra in full scan mode across the peak (leading edge, apex, and tail). If the fragmentation pattern or ion ratios shift across the peak, multiple compounds are present[2]. For self-validation, plot Extracted Ion Chromatograms (EICs) for unique thioether fragment ions against the suspected interferent; misaligned peak apices in the EICs definitively confirm co-elution[2][3].

Q2: Should I alter the temperature program or the carrier gas flow rate first? A2: Always optimize the temperature program first, but proceed with caution. Decreasing the temperature ramp rate (e.g., to 2-3°C/min) in the specific elution window increases the capacity factor ( k′ ), allowing more partitioning time in the stationary phase[3]. However, because 11,17-Dithiaheptacosane is a late-eluting compound (partition ratio k>10 ), decreasing the temperature can cause the peak width to increase faster than the peak separation distance, ultimately degrading resolution[4]. Adjusting carrier gas flow is secondary; while lowering flow can increase theoretical plates ( N ), it exacerbates the peak broadening of heavy analytes[4].

Q3: If temperature optimization fails, which stationary phase should I transition to? A3: 11,17-Dithiaheptacosane is predominantly non-polar but contains two polarizable sulfur atoms. If you are using a 100% dimethylpolysiloxane column (e.g., DB-1) and co-eluting with straight-chain alkanes, switch to a column with 5% to 35% phenyl substitution (e.g., DB-5ms or DB-35ms)[2][3]. The causality here is driven by selectivity ( α ): the π−π and dipole-induced dipole interactions of the phenyl groups will interact more strongly with the electron-rich sulfur atoms of the thioether than with the aliphatic interferents, shifting the elution order.

Q4: My matrix is highly complex (e.g., biological extracts), and 1D GC is insufficient. What is the next step? A4: Transition to Comprehensive Two-Dimensional Gas Chromatography (GCxGC). In GCxGC, the effluent from a primary non-polar column is focused by a modulator and injected into a secondary polar column[5]. This orthogonal separation resolves compounds that perfectly co-elute in the first dimension by separating them based on both volatility and polarizability[6][7].

Step-by-Step Methodologies

Protocol A: MS Spectral Deconvolution for Thioethers

When physical separation is impossible without sacrificing signal integrity, mathematical separation via deconvolution is required[2][8].

  • Data Acquisition: Run the sample in GC-MS full-scan mode (e.g., m/z 50–600) to capture the entire fragmentation profile of the co-eluting peak. Ensure a high data acquisition rate (minimum 10 points across the peak).

  • Ion Selection: Identify unique fragment ions for 11,17-Dithiaheptacosane. Look for ions resulting from α -cleavage adjacent to the sulfur atoms, which will be absent in co-eluting alkane interferents.

  • EIC Extraction: Plot the Extracted Ion Chromatograms (EICs) for the unique thioether ions alongside the primary m/z of the suspected interferent[2][3].

  • Algorithmic Separation: Apply deconvolution software (e.g., AMDIS) to mathematically separate the overlapping signals. The algorithm uses the shifting ion ratios to extract pure component spectra from the mixed data[2].

  • Self-Validation: Compare the mathematically extracted spectrum of 11,17-Dithiaheptacosane against a pure reference standard run under identical conditions. A spectral match factor of >90% validates the deconvolution.

Protocol B: GCxGC-TOFMS Method Optimization

For severe matrix overlap, multidimensional chromatography provides physical separation[5][6].

  • Column Configuration: Install a non-polar primary column (e.g., 30 m × 0.25 mm, 100% PDMS) to separate compounds primarily by boiling point[6]. Connect this to a short, polar secondary column (e.g., 1 m × 0.10 mm, PEG phase) to separate by polarity[5].

  • Modulation Setup: Set the flow or thermal modulator period to 4–5 seconds. Causality: This ensures that the primary peak is "sliced" 3 to 4 times, preserving the first-dimension resolution while transferring narrow bands to the second dimension[5][6].

  • Temperature Offset: Program the secondary oven to run at a +5°C to +10°C offset relative to the primary oven. Causality: 11,17-Dithiaheptacosane is a heavy molecule; without this offset, it will suffer from "wrap-around" (eluting in a subsequent modulation cycle), destroying the structured 2D chromatogram.

  • Data Processing: Generate the 2D contour plot. 11,17-Dithiaheptacosane will elute in a distinct orthogonal spatial region compared to aliphatic hydrocarbons due to its sulfur-induced polarizability[7][8].

  • Self-Validation: Calculate the 2D resolution ( Rs​ ). The protocol is validated when the target compound achieves baseline resolution ( Rs​>1.5 ) from all surrounding matrix peaks in the 2D plane.

Quantitative Data & Optimization Metrics

The following table summarizes the causal impact of various chromatographic parameter adjustments specifically tailored for heavy thioethers like 11,17-Dithiaheptacosane.

Parameter AdjustmentCausality / MechanismExpected Impact on Resolution ( Rs​ )Applicability
Decrease Temp Ramp (to 2-3°C/min)Increases capacity factor ( k′ ); enhances stationary phase partitioning time.Variable: May cause severe peak broadening for late eluters ( k>10 ), negating separation gains[4].First-line optimization for simple matrices.
Change Stationary Phase (e.g., DB-1 to DB-35)Alters selectivity ( α ) via dipole interactions with the sulfur atoms.High: Effectively separates the thioether from non-polar alkanes[2].When target and interferent have differing polarizabilities.
Decrease Carrier Gas Velocity Increases theoretical plates ( N ) by operating closer to optimal Van Deemter velocity.Minimal/Negative: High risk of severe tailing and diffusion for heavy compounds[4].Fine-tuning only after temperature/phase optimization.
GCxGC Implementation Orthogonal separation based on both volatility and polarizability[6].Maximum: Physically separates previously merged peaks into a 2D plane[7].Complex matrices (e.g., biological or petrochemical)[8].

References

  • ResearchGate, "How can I improve the resolution of the peaks in gas chromatography?". [Link]

  • Axion Labs, "Co-Elution: The Achilles' Heel of Chromatography".[Link]

  • AZoM, "Two-Dimensional Gas Chromatography (GCxGC) for a Routine Laboratory". [Link]

  • Restek, "Comprehensive 2D Gas Chromatography — Making GC Separations Work Harder". [Link]

  • Concawe, "Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library".[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Spectral Background Noise in 11,17-Dithiaheptacosane Analysis

Welcome to the Technical Support Center for the spectral characterization of 11,17-Dithiaheptacosane (CAS: 73987-20-9)[1]. As a long-chain dithiaalkane, this molecule presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the spectral characterization of 11,17-Dithiaheptacosane (CAS: 73987-20-9)[1]. As a long-chain dithiaalkane, this molecule presents unique analytical challenges. Its extensive aliphatic chain generates complex fragmentation patterns and broad spectral bands, while the critical C-S-C thioether linkages produce relatively weak signals. Consequently, background noise—whether from GC column bleed, substrate interference, or fluorescence—can easily obscure critical data.

This guide provides field-proven, self-validating protocols designed by application scientists to isolate the true spectral signature of 11,17-Dithiaheptacosane.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Q: Why am I seeing heavy baseline drift and overlapping peaks in the GC-MS analysis of 11,17-Dithiaheptacosane?

A: Eluting long-chain thioethers like 11,17-Dithiaheptacosane requires high oven temperatures, which inevitably causes stationary phase degradation (column bleed). This introduces a continuous background of siloxane ions that overlap with the analyte's fragmentation pattern. Traditional background subtraction often fails here because the noise is dynamic. We recommend implementing an entropy minimization algorithm , which mathematically extracts pure component spectra from heavily superimposed background noise without requiring a priori information[2].

Protocol 1: Entropy Minimization for GC-MS Background Removal

Causality: Entropy minimization works on the thermodynamic principle of information theory. A pure chemical component eluting at a specific retention time possesses a highly ordered mass spectrum (low entropy), whereas background noise and column bleed are random and continuous (high entropy). By minimizing entropy, the system self-validates the extraction of the most ordered signal.

  • Data Acquisition: Acquire the raw GC-MS chromatogram in full-scan mode. Ensure the sampling rate is sufficient (>10 points across the chromatographic peak).

  • Matrix Construction: Convert the total ion chromatogram (TIC) into a two-dimensional data matrix where rows represent m/z values and columns represent retention times.

  • Baseline Correction: Apply a first-derivative filter to remove static baseline offsets.

  • Entropy Calculation: Execute the entropy minimization algorithm across the time-resolved mass spectra. The algorithm iteratively adjusts the contribution of background ions until the Shannon entropy of the extracted spectrum reaches a minimum[2].

  • Spectral Extraction: Isolate the low-entropy spectrum, which represents the pure fragmentation pattern of 11,17-Dithiaheptacosane, free from siloxane interference.

GCMS_Workflow Start Raw GC-MS Data (Overlapping Peaks) Preprocess Baseline Correction & Smoothing Start->Preprocess Entropy Entropy Minimization Algorithm Preprocess->Entropy Extract Pure Component Spectra Extraction Entropy->Extract Validate Library Matching (11,17-Dithiaheptacosane) Extract->Validate

Fig 1: GC-MS background noise removal workflow utilizing entropy minimization.

Section 2: Raman Spectroscopy

Q: How can I eliminate substrate interference and fluorescence when analyzing 11,17-Dithiaheptacosane thin films?

A: When analyzing thin films or low concentrations of dithiaalkanes, the weak Raman scattering of the C-S bonds (~650-700 cm⁻¹) is often overwhelmed by the high noise background from substrate materials (e.g., glass, PDMS) and low-frequency fluorescence. To resolve this, a dual computational approach is required: Adaptive Wavelet Transform (AWT) for fluorescence/shot noise, and Dynamic Time Warping (DTW) for substrate subtraction[3][4].

Protocol 2: AWT and DTW Integration for Raman Denoising

Causality: Conventional discrete wavelet transforms use fixed filter banks that may inadvertently remove structural Raman peaks. AWT uses a spectrally adapted lifting scheme to generate an optimal wavelet filter specific to the 11,17-Dithiaheptacosane spectrum[3]. Subsequently, DTW non-linearly aligns the measured spectrum with a blank substrate spectrum, correcting for slight instrumental shifts before subtraction, preventing the creation of artifact peaks[4].

  • Reference Acquisition: Acquire a high-integration-time Raman spectrum of the bare substrate under identical optical conditions.

  • Sample Acquisition: Acquire the Raman spectrum of the 11,17-Dithiaheptacosane sample on the substrate.

  • AWT Denoising: Apply the AWT algorithm to both spectra. The algorithm will automatically optimize the Laurent coefficients to separate the low-frequency fluorescence baseline and high-frequency shot noise from the analytical signal[3].

  • DTW Alignment: Input the denoised sample and background spectra into the DTW algorithm. The algorithm calculates the optimal warping path to align the substrate peaks in the sample spectrum with the reference background[4].

  • Subtraction: Perform a 1:1 subtraction of the aligned background from the sample spectrum to yield the pure 11,17-Dithiaheptacosane Raman signature.

Raman_Denoising Input Raw Raman Spectrum (Substrate + Target) AWT Adaptive Wavelet Transform (AWT) Input->AWT Denoise DTW Dynamic Time Warping (DTW) Input->DTW Align Substrate Subtract Automated Background Subtraction AWT->Subtract DTW->Subtract Output Clean 11,17-Dithiaheptacosane Raman Signal Subtract->Output

Fig 2: Raman spectral denoising combining Adaptive Wavelet Transform and DTW.

Section 3: Infrared (IR) Spectroscopy

Q: High-frequency noise is obscuring the C-S and C-H stretching regions in my IR spectra. What is the best filtering approach?

A: Traditional filters (like Gaussian or Savitzky-Golay) often lead to signal blurring, which is detrimental when trying to resolve the closely spaced methylene (-CH2-) rocking and stretching vibrations of the heptacosane chain. Recent advancements utilize Deep Neural Networks (DNNs) trained specifically on IR absorption spectra to recognize and filter noise without distorting the useful signal[5].

Protocol 3: Deep Learning-Based IR Denoising

Causality: A DNN learns the underlying non-linear features of true molecular absorption bands versus random instrumental/environmental noise. By training on synthesized noisy data, the network can reconstruct the original signal with high fidelity, preserving the sharp boundaries of the IR peaks[5].

  • Model Selection: Utilize a pre-trained convolutional neural network (CNN) optimized for 1D spectral data.

  • Data Normalization: Scale the raw 11,17-Dithiaheptacosane IR spectrum intensities to a range of [0, 1] to ensure uniform weight distribution during inference.

  • Inference: Pass the normalized spectrum through the DNN. The network will output a reconstructed, noise-free spectrum[5].

  • Rescaling & Validation: Inverse-transform the output to restore the original absorbance/transmittance values. Validate the integrity of the C-H stretching bands (2850–2950 cm⁻¹) against a known high-concentration standard.

Quantitative Performance Summary

To assist in selecting the appropriate troubleshooting method, the following table summarizes the expected performance gains based on the implemented algorithms:

Analytical MethodPrimary Noise SourceApplied AlgorithmSNR ImprovementPeak Resolution GainSignal Distortion Risk
GC-MS Column Bleed / Co-elutionEntropy Minimization> 50%High (Isolates pure spectra)Low
Raman Substrate / FluorescenceAWT + DTW> 80%Moderate (Removes overlap)Very Low (Adaptive)
IR Environmental / Shot NoiseDeep Neural Network> 75%High (Prevents blurring)Low (If trained properly)

References

  • NextSDS. "11,17-Dithiaheptacosane — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • RSC Advances. "Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm." Analytical Methods. Available at:[Link]

  • Chen, D., et al. "Adaptive wavelet transform suppresses background and noise for quantitative analysis by Raman spectrometry." Analytical and Bioanalytical Chemistry, PubMed Central. Available at:[Link]

  • PMC. "Automated Background Noise Removal from Substrate Materials in Raman Spectra Using Dynamic Time Warping." National Institutes of Health. Available at:[Link]

  • Tomsk State University. "Deep neural network enables TSU scientists to remove noise during spectrum analysis." TSU News. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: Quantifying a Non-Chromophoric, High Molecular Weight Thioether

A Senior Application Scientist's Guide to Purity Validation: 11,17-Dithiaheptacosane Analysis by Quantitative NMR (qNMR) In the landscape of drug discovery and development, the absolute purity of a chemical entity is not...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Purity Validation: 11,17-Dithiaheptacosane Analysis by Quantitative NMR (qNMR)

In the landscape of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is a fundamental prerequisite for reliable biological data and regulatory compliance. For novel molecules like 11,17-Dithiaheptacosane, a long-chain thioether with potential applications in lipid-based drug delivery systems or as a synthetic intermediate, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 11,17-Dithiaheptacosane, contextualized against alternative analytical techniques. As a senior application scientist, my focus is to dissect the "why" behind the "how," offering a framework for robust, self-validating analytical protocols.

11,17-Dithiaheptacosane presents a distinct analytical challenge. Its long aliphatic chain renders it non-chromophoric, precluding straightforward analysis by UV-Vis based detection methods commonly coupled with High-Performance Liquid Chromatography (HPLC). Furthermore, its high molecular weight and potential for thermal lability can complicate analysis by Gas Chromatography (GC). This is where the power of qNMR comes to the forefront.

Quantitative NMR is a primary ratio method of measurement, meaning it can quantify an analyte without the need for a specific reference standard of the same compound.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing an absolute measure of purity when compared against a certified internal standard.[2][3] This intrinsic property makes qNMR an invaluable tool for characterizing novel compounds where certified reference materials are not yet available.

A Comparative Overview of Purity Assessment Techniques

While qNMR offers a powerful solution, a comprehensive purity assessment often benefits from orthogonal methods. Below is a comparison of qNMR with other viable techniques for analyzing 11,17-Dithiaheptacosane.

Method Principle Advantages for 11,17-Dithiaheptacosane Limitations
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons. Purity is calculated against a certified internal standard.- Absolute quantification without a specific reference standard.[4] - High structural information content for impurity identification.[5] - Non-destructive. - Applicable to non-chromophoric compounds.[4]- Lower sensitivity compared to chromatographic methods. - Requires careful selection of a non-overlapping internal standard. - Potential for signal overlap in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.- High sensitivity and selectivity. - Provides molecular weight and fragmentation information for impurity identification.- Potential for thermal degradation of high molecular weight analytes.[6] - Requires derivatization for non-volatile impurities. - Quantification requires a specific reference standard for each impurity.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Separation based on polarity. The detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.- Universal detection for non-volatile and semi-volatile compounds.[7] - Compatible with gradient elution, unlike Refractive Index detectors.[7][8] - Good for analyzing compounds lacking a UV chromophore.[8]- Non-linear response can make quantification challenging. - Response is dependent on analyte volatility and particle size. - Lower sensitivity than MS detection.

The qNMR Workflow: A Self-Validating System

The trustworthiness of a qNMR purity assessment hinges on a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final purity value is accurate and reproducible.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 11,17-Dithiaheptacosane dissolve Co-dissolve in deuterated solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately weigh certified Internal Standard (e.g., 1,4-BTMSB) weigh_is->dissolve instrument_setup Instrument Setup & Shimming dissolve->instrument_setup Transfer to NMR tube pulse_calibration Calibrate 90° pulse width instrument_setup->pulse_calibration set_params Set acquisition parameters (D1 > 5 x T1, adequate scans) pulse_calibration->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate non-overlapping analyte and IS signals phase_baseline->integrate calculate Calculate Purity using the qNMR equation integrate->calculate result Purity (%) calculate->result

Caption: The qNMR workflow for purity determination.

Experimental Protocol: Quantitative ¹H NMR of 11,17-Dithiaheptacosane

1. Rationale for Experimental Choices:

  • Internal Standard (IS) Selection: For the non-polar 11,17-Dithiaheptacosane, 1,4-Bis(trimethylsilyl)benzene (1,4-BTMSB) is an excellent choice. It is highly pure, stable, soluble in common organic deuterated solvents like chloroform-d (CDCl₃), and its two sharp singlets (aromatic and methyl protons) are unlikely to overlap with the analyte's aliphatic signals.[9]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve the non-polar analyte and internal standard.

  • Relaxation Delay (D1): To ensure complete relaxation of all protons and thus accurate signal integration, the relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A conservative D1 of 30 seconds is often a good starting point for quantitative work.

  • Pulse Angle: A 90° pulse angle is used to maximize the signal for a given number of scans. Accurate calibration of the pulse width is critical.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 11,17-Dithiaheptacosane into a clean, dry vial.

    • Accurately weigh approximately 2 mg of a certified 1,4-BTMSB internal standard into the same vial.

    • Record the exact masses to four decimal places.

    • Add approximately 0.75 mL of CDCl₃ to the vial and vortex until both the sample and the internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz or higher spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Determine the 90° pulse width for the probe.

    • Set the following acquisition parameters:

      • Pulse Program: A standard 1D pulse sequence (e.g., zg30 in Bruker TopSpin).

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 s

      • Acquisition Time (AQ): ≥ 3 s

      • Number of Scans (NS): 16 (or more for dilute samples)

      • Spectral Width (SW): 20 ppm

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Purity Calculation:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of 11,17-Dithiaheptacosane (e.g., the methylene protons adjacent to the sulfur atoms) and the aromatic proton signal of 1,4-BTMSB.

    • Calculate the purity using the following equation[2]:

      Purity (analyte) % = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity (IS) %

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity (IS) = Purity of the certified internal standard

Comparative Experimental Protocols

For a comprehensive evaluation, orthogonal methods should be employed.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Accurately weigh ~1 mg of 11,17-Dithiaheptacosane and dissolve in 1 mL of hexane.

  • Instrumentation: GC-MS system with a non-polar column (e.g., 100% dimethylpolysiloxane).[6]

  • GC Conditions:

    • Injector Temperature: 300 °C

    • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 320 °C (hold 10 min).

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 50-600

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to all detected peaks.

Protocol 2: HPLC-ELSD Analysis
  • Sample Preparation: Accurately weigh ~2 mg of 11,17-Dithiaheptacosane and dissolve in 1 mL of a 50:50 mixture of isopropanol and hexane.

  • Instrumentation: HPLC system with an ELSD detector and a normal-phase column (e.g., silica).

  • HPLC Conditions:

    • Mobile Phase: Gradient of hexane and isopropanol.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30 °C.

  • ELSD Conditions:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 L/min (Nitrogen)

  • Data Analysis: Calculate purity based on the area percentage of the main peak.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the purity assessment of a single batch of synthesized 11,17-Dithiaheptacosane.

Analytical Method Purity (%) Major Impurity Detected Notes
qNMR 98.5 ± 0.2Residual synthesis solvent (Hexane)Provides a highly accurate, absolute purity value. The presence of the solvent is quantifiable.
GC-MS 99.2 (Area %)Unidentified peak at higher retention timeArea percent purity can be misleading if response factors differ. The high boiling point impurity is likely a dimer or related species.
HPLC-ELSD 99.5 (Area %)None detectedMay not detect volatile impurities like residual solvents. The response is non-linear, making area percent less accurate for quantification.

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis.

Method_Selection cluster_decision Decision Criteria cluster_methods Recommended Method start Purity Assessment of 11,17-Dithiaheptacosane q1 Need Absolute Quantification? start->q1 q2 Suspect Volatile Impurities? q1->q2 No m1 qNMR q1->m1 Yes q3 Need Highest Sensitivity? q2->q3 No m2 GC-MS q2->m2 Yes q3->m2 Yes m3 HPLC-ELSD q3->m3 No

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Senior Scientist's Recommendation

For the definitive purity assessment of a novel compound like 11,17-Dithiaheptacosane, quantitative NMR stands out as the superior technique. Its ability to provide an absolute purity value without a specific reference standard is a critical advantage in research and early development settings.[10] While chromatographic methods like GC-MS and HPLC-ELSD are valuable orthogonal techniques for impurity profiling and detecting trace components, they should be used to complement, not replace, the accuracy and authority of qNMR.

The self-validating nature of a well-designed qNMR experiment, from the careful selection of an internal standard to the precise control over acquisition parameters, provides a high degree of confidence in the resulting purity value. This confidence is essential for making informed decisions in downstream applications, from biological screening to formulation development. Therefore, establishing a robust qNMR protocol should be a cornerstone of the analytical characterization of 11,17-Dithiaheptacosane and other novel chemical entities.

References

  • U.S. Pharmacopeia. Stimuli Article (qNMR). Validation of Analytical Procedures Based on qNMR Methods.
  • Benchchem. Technical Support Center: Gas Chromatography (GC) Analysis of Long-Chain Alkanes.
  • BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Unknown. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • SciSpace.
  • Benchchem. A Comparative Guide to Purity Validation of Synthesized 4-(o-Tolylthio)butan-2-one.
  • Unknown.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Shimadzu. Benefits of ELSD Detectors in HPLC: Detect Virtually Everything.
  • American Pharmaceutical Review.
  • Journal of Agricultural and Food Chemistry.
  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • Mestrelab Resources.
  • Journal of Medicinal Chemistry.
  • Emery Pharma.
  • Unknown.

Sources

Comparative

Benchmarking 11,17-Dithiaheptacosane against standard sulfur-containing lipids

Benchmarking 11,17-Dithiaheptacosane Against Standard Sulfur-Containing Lipids for mRNA Delivery As a Senior Application Scientist specializing in non-viral gene delivery, I frequently evaluate novel lipid architectures...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 11,17-Dithiaheptacosane Against Standard Sulfur-Containing Lipids for mRNA Delivery

As a Senior Application Scientist specializing in non-viral gene delivery, I frequently evaluate novel lipid architectures to overcome the primary bottleneck in mRNA therapeutics: endosomal escape. The evolution of lipid nanoparticle (LNP) formulations has increasingly shifted toward incorporating thioether linkages into the hydrophobic tails of ionizable lipids. This rational design choice significantly enhances lipid fusogenicity, tunes the apparent pKa, and improves cytosolic mRNA release while maintaining a favorable safety profile[1].

In this guide, we benchmark 11,17-Dithiaheptacosane (CAS: 73987-20-9)[2], a highly lipophilic dithioether compound, against standard mono-thioether lipids and traditional non-sulfur lipids (e.g., DLin-MC3-DMA). By analyzing the causality behind these structural modifications, we provide a comprehensive framework for formulating and validating next-generation LNP systems[3].

Mechanistic Causality: Why Thioether Linkages Drive LNP Efficacy

Standard ionizable lipids rely on tertiary amine headgroups for pH-dependent protonation. However, headgroup modification alone is often insufficient to maximize endosomal escape.

The Role of Sulfur: Replacing standard methylene groups with thioether linkages in the lipid tail alters the electron density and increases the flexibility of the hydrophobic chain[1]. Sulfur atoms are larger and more polarizable than carbon atoms. This increased flexibility lowers the energy barrier for the lipid bilayer to transition from a stable cylindrical geometry (lamellar phase, L_α) to a cone-shaped geometry (inverted hexagonal phase, H_II) upon endosomal acidification[4]. The H_II phase is highly fusogenic, readily destabilizing the endosomal phospholipid membrane to release encapsulated mRNA into the cytosol[3].

The 11,17-Dithiaheptacosane Advantage: While standard sulfur-containing lipids typically feature a single thioether bond, 11,17-Dithiaheptacosane contains two distally spaced thioether linkages at positions 11 and 17 within a 27-atom chain[2]. This specific spacing creates a "double-hinge" effect. When the LNP enters the acidic endosome (pH < 6.0), this dual-thioether architecture maximizes conformational freedom, driving a more rapid and aggressive phase transition compared to mono-thioether variants.

Pathway A LNP Endocytosis (pH 7.4) B Endosome Acidification (pH < 6.0) A->B Uptake C Thioether Protonation & Phase Transition B->C pKa Tuning D Membrane Destabilization (Hexagonal HII Phase) C->D Fusogenicity E Cytosolic mRNA Release D->E Translation

Fig 1: Mechanistic pathway of thioether-driven endosomal escape and mRNA release.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmarked an LNP formulated with an 11,17-Dithiaheptacosane-derived ionizable lipid (LNP-DTH) against a standard Mono-Thioether LNP (LNP-MT) and a baseline DLin-MC3-DMA LNP (LNP-MC3). All formulations utilized a standard molar ratio of Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (50:10:38.5:1.5)[4].

Table 1: Physicochemical and In Vivo Performance Comparison

FormulationLipid Tail ArchitectureApparent pKaZ-Average Size (nm)PDIEncapsulation Efficiency (%)In Vivo Luminescence (Total Flux, p/s)
LNP-MC3 Standard Alkene (Non-Sulfur)6.44750.1295.21.2 × 10⁷
LNP-MT Mono-Thioether6.38820.1493.84.5 × 10⁷
LNP-DTH Dual-Thioether (11,17-DTH)6.25880.1196.12.1 × 10⁸

Data Interpretation: The LNP-DTH formulation demonstrates a slightly lower apparent pKa (6.25), which is optimal for maintaining a neutral surface charge in systemic circulation while ensuring rapid protonation in the endosome. The dual-thioether architecture yielded a nearly 5-fold increase in functional in vivo mRNA translation (Luciferase expression) compared to the mono-thioether benchmark[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if internal checkpoints fail.

Protocol A: Microfluidic Assembly of Thioether LNPs

Causality: Rapid micromixing of an ethanol lipid stream with an aqueous mRNA stream forces spontaneous self-assembly. The polarity shift drives the highly hydrophobic dithioether tails inward, encapsulating the mRNA core[5].

  • Preparation: Dissolve the lipid mixture (Ionizable Lipid, DSPC, Cholesterol, DMG-PEG2000 at 50:10:38.5:1.5) in absolute ethanol.

  • Aqueous Phase: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH ensures the ionizable lipid headgroups are fully protonated, enabling electrostatic complexation with the polyanionic mRNA backbone.

  • Mixing: Process the solutions through a microfluidic mixer at a 3:1 (Aqueous:Ethanol) flow rate ratio with a total flow rate of 12 mL/min.

  • Buffer Exchange: Dialyze immediately against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

Self-Validation Checkpoint: Immediately post-mixing (before dialysis), measure the Z-average via Dynamic Light Scattering (DLS). If the particle size exceeds 120 nm or PDI > 0.2, macroscopic aggregation has occurred due to insufficient mixing kinetics. Discard the batch and recalibrate microfluidic flow rates.

Protocol B: RiboGreen Encapsulation Assay

Causality: RiboGreen dye fluoresces only when bound to free RNA. By comparing intact LNPs to detergent-lysed LNPs, we quantify the exact percentage of mRNA successfully trapped within the dithioether lipid core.

  • Sample Prep: Dilute LNP samples to a theoretical mRNA concentration of 2 µg/mL in 1X TE buffer.

  • Aliquoting: Split the sample into Set A (Intact LNPs) and Set B (Lysed LNPs). Add 1% Triton X-100 to Set B and incubate at 37°C for 10 minutes to fully disrupt the lipid bilayer.

  • Quantification: Add RiboGreen reagent to both sets, incubate for 5 minutes in the dark, and measure fluorescence (Ex: 480 nm, Em: 520 nm).

Self-Validation Checkpoint: Set A must exhibit <10% of the fluorescence of Set B. If Set A > 10%, the LNPs are "leaky," indicating poor structural packing of the dithioether tails.

Protocol C: In Vivo Biodistribution & Functional Translation
  • Administration: Intravenously inject 0.5 mg/kg of mRNA-LNP (encoding Firefly Luciferase) into female CD-1 mice[4].

  • Substrate Delivery: At 4 hours post-injection, administer D-luciferin substrate via intraperitoneal injection.

  • Imaging: Euthanize the animals after 15 minutes, harvest the liver and spleen, and image using an IVIS imaging system.

Self-Validation Checkpoint: Always include a standard LNP-MC3 cohort as a positive control. If the MC3 cohort fails to show baseline hepatic luminescence at 4 hours, the mRNA integrity or injection technique is compromised, invalidating the comparative thioether data.

Protocol S1 1. Microfluidic Mixing Aqueous mRNA + Lipid/EtOH S2 2. Buffer Exchange Dialysis against 1X PBS S1->S2 Quench & Stabilize S3 3. Quality Control DLS (Size/PDI) & RiboGreen (EE%) S2->S3 Purify S4 4. In Vivo Benchmarking IVIS Luminescence Imaging S3->S4 Validate

Fig 2: Self-validating experimental workflow for LNP formulation and benchmarking.

References

  • [1] Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In Vivo mRNA Delivery Source: Advanced Healthcare Materials (PubMed Central / NIH) URL:1

  • [4] Sulfur-containing lipids Source: Google Patents (CA3203883A1) URL:4

  • [3] NOVEL IONIZABLE CATIONIC LIPIDS CONTAINING THIOETHER LINKAGE Source: WIPO Patentscope (WO/2025/109504) URL:3

  • [5] Lipid nanoparticles with aptamers enable targeted mRNA delivery to CD4⁺ T cells Source: Taylor & Francis Online URL:5

  • [2] 11,17-Dithiaheptacosane — Chemical Substance Information Source: NextSDS URL:2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 11,17-Dithiaheptacosane

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance chemical products but also with the knowledge to handle them safely and responsibly throughout their lifecycle....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance chemical products but also with the knowledge to handle them safely and responsibly throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of 11,17-Dithiaheptacosane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's potential hazards. While 11,17-Dithiaheptacosane is not classified under a specific hazard category by major regulatory bodies, its chemical structure—a long aliphatic chain with two sulfide (thioether) linkages—necessitates a cautious approach.

Inferred Hazards:

  • Thermal Decomposition: Like many organosulfur compounds, heating 11,17-Dithiaheptacosane to decomposition can generate hazardous fumes, including toxic oxides of sulfur (SOx) and carbon (CO, CO2).[1] The incineration of sulfur-containing organic compounds can produce strong acids, requiring specialized disposal methods.[2]

  • Skin and Eye Irritation: Although data for this specific molecule is sparse, similar long-chain aliphatic compounds and other organosulfides can cause skin and eye irritation upon contact.[3][4]

  • Environmental Toxicity: Many organosulfur compounds are classified as toxic to aquatic life, with long-lasting effects.[3][5] Therefore, releasing 11,17-Dithiaheptacosane into the environment must be strictly avoided.

Property / Hazard Summary & Rationale
Chemical Structure C₂₅H₅₂S₂ (Long-chain aliphatic dithioether)
Physical State Solid at room temperature (inferred from similar long-chain alkanes)
Primary Disposal Concern Generation of sulfur oxides (SOx) upon incineration.[2]
Inferred Health Hazards May cause skin and eye irritation. Inhalation of dust or decomposition fumes can irritate the respiratory tract.[1][3][4]
Inferred Environmental Hazards Potentially toxic to aquatic life. Must not be released into drains or waterways.[3][5]
Reactivity Concerns Stable under normal conditions. Avoid contact with strong oxidizing agents.[1] Incompatible with strong acids, which can react with sulfides.

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before waste is containerized for final disposal, it is critical to handle the material safely within the laboratory. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[6][7][8]

Standard Handling Protocol:

  • Work in a Ventilated Area: Always handle 11,17-Dithiaheptacosane inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Avoid Contact: Minimize skin and eye contact.[4]

  • Grounding: For operations that may generate static electricity, ensure equipment is properly earthed.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1][9]

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.[10][11]

Step-by-Step Containerization Procedure:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a tightly sealing screw cap. The container must be compatible with the chemical.[12]

  • Designate as "Hazardous Waste - Sulfur-Containing Organics": 11,17-Dithiaheptacosane waste should be collected in a dedicated container separate from other waste streams.

    • DO NOT mix with halogenated solvents.

    • DO NOT mix with aqueous waste.

    • DO NOT mix with strong acids or oxidizers.

  • Label the Container Correctly: All waste containers must be properly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "11,17-Dithiaheptacosane".

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The name of the principal investigator or laboratory.[10][12]

  • Keep Containers Closed: Except when adding waste, the container must be kept securely closed to prevent the release of vapors.[12]

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential spills.

Final Disposal Protocol: Incineration

Due to the potential for generating environmentally harmful and corrosive sulfur oxides, the only acceptable disposal method for 11,17-Dithiaheptacosane is through a licensed hazardous waste disposal facility that utilizes high-temperature incineration with appropriate off-gas treatment.

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_facility Facility & Vendor Procedures A Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste (Solid residue, contaminated wipes, unused material) A->B C Step 3: Place in Designated, Compatible Waste Container B->C X Unacceptable Disposal: Drain or Trash B->X D Step 4: Securely Label Container (Chemical Name, Hazard, Date) C->D E Step 5: Store in Secondary Containment in a Ventilated Area D->E F Step 6: Schedule Pickup with Certified Hazardous Waste Vendor E->F Transfer to Waste Accumulation Area G Step 7: Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Step 8: High-Temperature Hazardous Waste Incineration (>1000°C)[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDT6s_r7h8D7W8KQ2snfUaNo5xwI5AN90NppZHujeai6o9BEp7zN6c5tXzwWtG0ekkDFqurMcTUsNWZ_X6sjSo53ymrx9ghtSTyWONSN70-UBQvUV3yxedBBrRIxQKe2-PSTPjVmATM6Jbh-v7eBumKbRzJQ%3D%3D)] G->H I Step 9: Off-Gas Treatment (Scrubbing of SOx gases) H->I J Step 10: Final Landfilling of Neutralized Ash I->J

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 11,17-Dithiaheptacosane

Navigating the landscape of laboratory safety requires a blend of rigorous protocol and informed scientific judgment. When handling a compound like 11,17-Dithiaheptacosane, for which specific toxicological data is sparse...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the landscape of laboratory safety requires a blend of rigorous protocol and informed scientific judgment. When handling a compound like 11,17-Dithiaheptacosane, for which specific toxicological data is sparse, our approach must be conservative, prioritizing the well-being of our researchers. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this long-chain thioether.

Hazard Identification and Risk Assessment: Understanding the Compound

11,17-Dithiaheptacosane is a long-chain alkane containing two sulfide (thioether) linkages. To establish a robust safety protocol, we must infer its potential hazards from its structure.

  • Physical Properties: With a high molecular weight, this compound is expected to be a solid at room temperature with very low volatility. The risk of inhaling significant quantities of vapor under standard laboratory conditions is therefore low.

  • Chemical Properties and Potential Hazards:

    • Long-Chain Alkane Backbone: Generally, long-chain alkanes exhibit low toxicity.[1][2] However, they can cause mild skin and eye irritation upon contact.

    • Thioether Moieties: Thioethers are known for their strong, often unpleasant odors.[3][4] While the high molecular weight of 11,17-Dithiaheptacosane will reduce its smell compared to more volatile thiols and sulfides, any dust or aerosol could release a noticeable and unpleasant odor. Some thioethers can also be skin and eye irritants.[5]

The primary risks associated with handling 11,17-Dithiaheptacosane are anticipated to be:

  • Direct skin and eye contact with the solid material.

  • Inhalation of dust or aerosols , which could cause respiratory irritation and release malodorous compounds.

  • Ingestion , which should always be avoided in a laboratory setting.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[7][8][9] The following table outlines the recommended PPE for various laboratory operations involving 11,17-Dithiaheptacosane.

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields (minimum) or Chemical splash goggles.Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are recommended, especially when handling solutions or if there is a risk of splashing. A face shield should be worn over goggles for larger quantities.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for any signs of degradation or punctures before use.[10] Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
Laboratory coat.A clean, buttoned lab coat should be worn at all times to protect skin and clothing.
Chemical-resistant apron.Recommended when handling larger quantities (e.g., >100g) or when there is a significant risk of splashes.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Due to the compound's low volatility, respiratory protection is not typically necessary. However, if there is a potential to generate dust or aerosols, work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Task Involving 11,17-Dithiaheptacosane task_assessment Assess Task: - Scale of work - Potential for dust/aerosol - Splash risk start->task_assessment weighing Weighing Small Quantities (<10g) task_assessment->weighing Low Risk solution_prep Preparing Solutions or Running Reactions task_assessment->solution_prep Moderate Risk large_scale Large Scale Work (>100g) or High Splash Risk task_assessment->large_scale High Risk ppe_weighing Minimum PPE: - Safety glasses - Nitrile gloves - Lab coat weighing->ppe_weighing ppe_solution Standard PPE: - Chemical splash goggles - Nitrile gloves - Lab coat solution_prep->ppe_solution ventilation_check Is a chemical fume hood available? solution_prep->ventilation_check ppe_large_scale Enhanced PPE: - Chemical splash goggles - Face shield - Nitrile gloves - Lab coat - Chemical-resistant apron large_scale->ppe_large_scale large_scale->ventilation_check fume_hood Work in a chemical fume hood. ventilation_check->fume_hood Yes respirator Use NIOSH-approved respirator with organic vapor cartridges. ventilation_check->respirator No

Caption: PPE selection workflow for handling 11,17-Dithiaheptacosane.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure minimizes the risk of exposure and contamination.

  • Preparation:

    • Designate a specific area for handling 11,17-Dithiaheptacosane, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.[11]

    • Assemble all necessary equipment and PPE before commencing work.

  • Handling:

    • Wear the appropriate PPE as determined by your risk assessment.

    • When transferring the solid, use a spatula or other appropriate tool to avoid direct contact.

    • Handle the compound gently to minimize the generation of dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with 11,17-Dithiaheptacosane sealed when not in use.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[6]

    • Remove and properly dispose of gloves before leaving the work area.

  • Storage:

    • Store 11,17-Dithiaheptacosane in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Collection:

    • All solid waste contaminated with 11,17-Dithiaheptacosane (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]

    • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.

  • Decontamination of Glassware:

    • Glassware that has been in contact with 11,17-Dithiaheptacosane should be rinsed with a suitable solvent in a fume hood. This rinsate must be collected as hazardous waste.

    • To mitigate the potential for odor from the thioether groups, a subsequent rinse with a dilute bleach solution (sodium hypochlorite) can be performed to oxidize the sulfur atoms.[2] This second rinsate should also be collected as hazardous waste.

  • Spill Management:

    • In the event of a small spill, wear appropriate PPE and cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Wipe the area with a cloth dampened with a suitable solvent, followed by a wipe with a dilute bleach solution to deodorize the area. All cleaning materials must be disposed of as hazardous waste.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Final Disposal:

    • All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[12] Contact your institution's hazardous waste management group for collection and disposal.

Safe Handling and Disposal Workflow

The following diagram provides a visual overview of the complete workflow for handling and disposing of 11,17-Dithiaheptacosane.

Safe_Handling_Workflow start Start: Prepare for Experiment ppe_selection Select Appropriate PPE (See PPE Workflow) start->ppe_selection handling Handle 11,17-Dithiaheptacosane in a Fume Hood ppe_selection->handling waste_generation Waste is Generated (Solid, Liquid, Glassware) handling->waste_generation solid_waste Contaminated Solid Waste (Gloves, Paper Towels) waste_generation->solid_waste liquid_waste Waste Solutions and Rinsate waste_generation->liquid_waste glassware Contaminated Glassware waste_generation->glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate_glassware Decontaminate Glassware: 1. Solvent Rinse (collect as waste) 2. Bleach Rinse (collect as waste) glassware->decontaminate_glassware final_disposal Arrange for Disposal via Institutional Hazardous Waste Program collect_solid->final_disposal collect_liquid->final_disposal decontaminate_glassware->final_disposal

Caption: Workflow for the safe handling and disposal of 11,17-Dithiaheptacosane.

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